
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine
Overview
Description
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPBA and belongs to the class of phenylpiperazine derivatives.
Scientific Research Applications
Pharmacology
Pharmacologically, “2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine” is of interest due to its opioid-like activity. It can be used to study opioid receptors and the development of analgesics with potentially fewer side effects. Its binding affinity and efficacy at these receptors are key areas of research, which could lead to new pain management therapies .
Biochemistry
Biochemically, the compound can be used to study enzyme-substrate interactions, especially those related to its metabolic pathways. Understanding its biotransformation can reveal insights into detoxification processes and the role of enzymes like cytochrome P450 .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating novel molecules. Researchers can modify its structure to synthesize new compounds with varied biological activities. This can lead to the discovery of new drugs or research tools .
Medicine
Although currently not used in medicine due to its controlled status, studying its effects can contribute to the development of new therapeutic agents. Research can focus on its analgesic properties and potential applications in treating chronic pain conditions .
Anxiolytic Activity Evaluation
The compound has been evaluated for its anxiolytic properties in animal models. This involves assessing its efficacy in reducing anxiety-like behaviors and comparing it to existing anxiolytic drugs. Such studies can pave the way for new treatments for anxiety disorders .
Mechanism of Action
Target of action
The compound contains a phenylpiperazine moiety, which is a common structural motif in various pharmaceutical agents. Phenylpiperazines often interact with the serotonergic system in the brain, particularly serotonin receptors .
Biochemical pathways
Given its potential interaction with the serotonergic system, it could influence mood, cognition, and other neurological functions .
Result of action
If it does interact with the serotonergic system, it could potentially influence mood and cognition .
properties
IUPAC Name |
2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-15(2,16)8-9-17-10-12-18(13-11-17)14-6-4-3-5-7-14/h3-7H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXJQMXQYFBOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



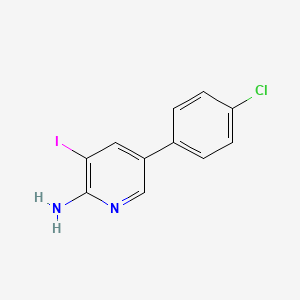
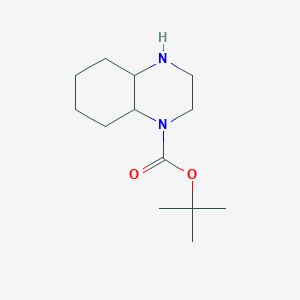
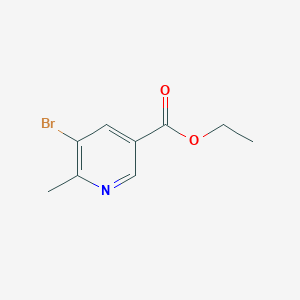

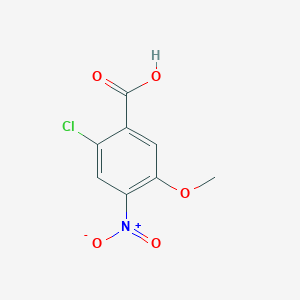
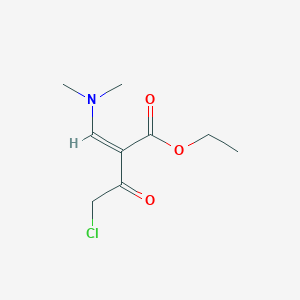

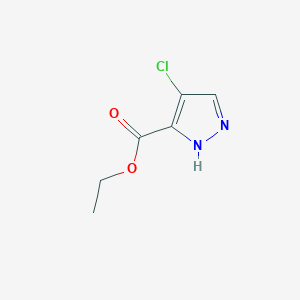
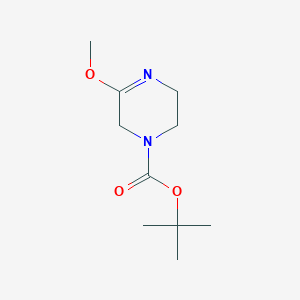
![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)

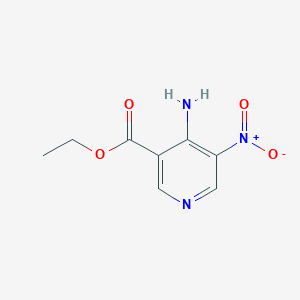
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)